molecular formula C22H26N2O5S B1237970 Methoxypromazine maleate CAS No. 3403-42-7

Methoxypromazine maleate

Cat. No.: B1237970
CAS No.: 3403-42-7
M. Wt: 430.5 g/mol
InChI Key: ZWLMLVIUWRUDBD-UHFFFAOYSA-N
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Description

Methoxypromazine maleate is a phenothiazine derivative with significant antipsychotic properties. It is commonly used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound is known for its ability to modulate neurotransmitter activity in the brain, providing therapeutic effects in managing psychotic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxypromazine maleate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The primary synthetic route involves the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of a base such as sodium amide. The reaction is typically carried out in an organic solvent like xylene at elevated temperatures around 130°C for an extended period .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The maleate salt form is preferred due to its enhanced solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Methoxypromazine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methoxypromazine maleate has a wide range of applications in scientific research:

Mechanism of Action

Methoxypromazine maleate exerts its effects primarily through antagonism of dopamine receptors in the brain. It also binds to serotonin receptors, contributing to its antipsychotic properties. The compound’s interaction with adrenergic, histamine, and muscarinic receptors further enhances its therapeutic profile. These interactions modulate neurotransmitter activity, leading to the alleviation of psychotic symptoms .

Comparison with Similar Compounds

Uniqueness: Methoxypromazine maleate is unique due to its balanced profile of antipsychotic, antiemetic, and sedative properties. Its ability to interact with multiple neurotransmitter systems makes it a versatile compound in the treatment of psychiatric disorders .

Properties

IUPAC Name

but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS.C4H4O4/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLMLVIUWRUDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3403-42-7
Record name 10-[3-(dimethylammonio)propyl]-2-methoxy-10H-phenothiazinium maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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